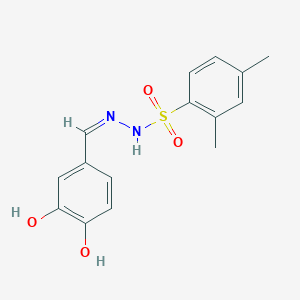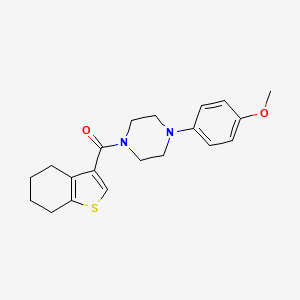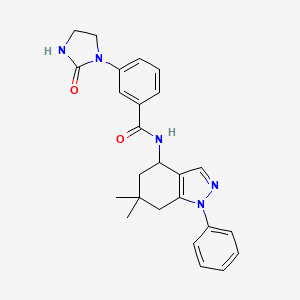![molecular formula C20H24ClNO3S B6085843 [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol, also known as CPSPM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain, cognition, and mood regulation.
Wirkmechanismus
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum and is involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. The exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, but it is believed to block the binding of endogenous ligands to the sigma-1 receptor, thereby inhibiting its activity.
Biochemical and physiological effects:
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments has several advantages. It is a potent and selective antagonist of the sigma-1 receptor, which allows for the investigation of the specific effects of sigma-1 receptor modulation. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been well-characterized in terms of its synthesis, pharmacology, and toxicity. However, there are also some limitations to the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments. It has been shown to have off-target effects on other receptors, such as the dopamine D2 receptor and the serotonin transporter. In addition, the exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in scientific research. One direction is to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further elucidate the mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol and its effects on other receptors and signaling pathways. Finally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidine with formaldehyde in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol. The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been well-established and has been reported in several scientific papers.
Wissenschaftliche Forschungsanwendungen
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been extensively used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. It has been used to study the effects of sigma-1 receptor activation and inhibition on pain, cognition, mood, and addiction. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been used to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c21-18-6-8-19(9-7-18)26(24,25)22-14-12-20(16-23,13-15-22)11-10-17-4-2-1-3-5-17/h1-9,23H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXZTZQBHEVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)
![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)


![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)

![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
